
S3I-201
Descripción general
Descripción
Métodos De Preparación
S3I-201 is synthesized by the formal condensation of the carboxy group of [(4-methylbenzene-1-sulfonyl)oxy]acetic acid with the amino group of 4-amino-2-hydroxybenzoic acid. The reaction conditions typically involve the use of a suitable solvent and a catalyst to facilitate the condensation reaction. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The tosyloxy group can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond in the tosyloxy group can be hydrolyzed to yield the corresponding alcohol and acid.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a ketone or reduction to form an alkane.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
S3I-201 has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of S3I-201 involves the inhibition of STAT3, a transcription factor that plays a crucial role in various cellular processes, including cell growth and apoptosis. By inhibiting STAT3, this compound can modulate the expression of genes involved in these processes, thereby exerting its effects.
Comparación Con Compuestos Similares
Similar compounds include other derivatives of amino benzoic acid, such as:
2-Hydroxy-4-(picolinamido)benzoic acid: Used in the synthesis of organometallic compounds.
3-Hydroxy benzoic acid: Known for its antibacterial activity.
4-Hydroxybenzoic acid: Utilized in polymer synthesis.
Actividad Biológica
S3I-201, also known as NSC 74859, is a small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor implicated in various cancers and fibrotic diseases. This compound has garnered attention due to its potential therapeutic applications in oncology and fibrotic disorders by targeting the STAT3 signaling pathway.
This compound functions primarily by binding to the SH2 domain of STAT3, preventing its dimerization and subsequent DNA binding, which is crucial for its transcriptional activity. This inhibition disrupts the aberrant activation of STAT3 associated with tumor progression and fibrogenesis.
Key Findings on Biological Activity
- Covalent Modification : Studies have shown that this compound can covalently modify multiple cysteine residues in the STAT3 protein, specifically Cys108, Cys259, Cys367, Cys542, and Cys687. This modification is significant as it indicates a non-selective mechanism of action that may lead to broad cellular effects rather than specific inhibition of STAT3 alone .
- Effects on Fibrogenesis : In vitro studies demonstrated that this compound inhibits the proliferation and migration of hepatic stellate cells (HSCs), which are pivotal in liver fibrosis. It also reduces the expression of key fibrogenesis markers such as α-SMA and collagen I. In vivo experiments using a CCl4-induced liver fibrosis model further confirmed these findings, showing reduced fibrosis upon treatment with this compound .
- Angiogenesis Inhibition : this compound has also been reported to suppress angiogenesis by downregulating vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), which are critical for new blood vessel formation. This property enhances its potential as an antifibrotic agent .
- Synergistic Effects : The compound exhibits synergistic effects when combined with sorafenib, an FDA-approved drug for liver cancer, enhancing its efficacy in reducing cell proliferation and promoting apoptosis in HSCs .
Study 1: Liver Fibrosis Model
In a study evaluating the effects of this compound on liver fibrosis:
- Objective : Assess the impact on HSC proliferation and fibrogenesis.
- Methodology : Primary human HSCs were treated with varying concentrations of this compound.
- Results :
- Significant reduction in cell proliferation (p < 0.01).
- Decreased expression of fibrogenic markers.
- Induction of apoptosis observed through flow cytometry.
Study 2: Cancer Cell Lines
A separate investigation focused on cancer cell lines:
- Objective : Determine the antitumor activity via STAT3 inhibition.
- Methodology : MDA-MB-231 breast cancer cells were treated with this compound.
- Results :
Table 1: Summary of Biological Activities of this compound
Table 2: Key Modifications Induced by this compound on STAT3
Cysteine Residue | Modification Type | Impact |
---|---|---|
Cys108 | Covalent modification | Disruption of dimerization |
Cys259 | Covalent modification | Impaired DNA binding |
Cys367 | Covalent modification | Altered transcriptional activity |
Cys542 | Covalent modification | Non-selective action |
Cys687 | Covalent modification | Broad cellular effects |
Propiedades
IUPAC Name |
2-hydroxy-4-[[2-(4-methylphenyl)sulfonyloxyacetyl]amino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO7S/c1-10-2-5-12(6-3-10)25(22,23)24-9-15(19)17-11-4-7-13(16(20)21)14(18)8-11/h2-8,18H,9H2,1H3,(H,17,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNUSGNZBAISFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(=O)NC2=CC(=C(C=C2)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198234 | |
Record name | S31-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501919-59-1 | |
Record name | S 3I201 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501919-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S31-201 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0501919591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | S31-201 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | S31-201 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG1E8503OI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.